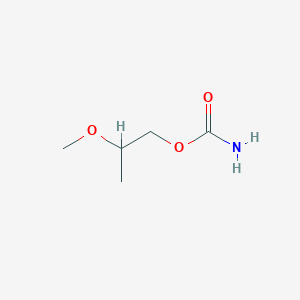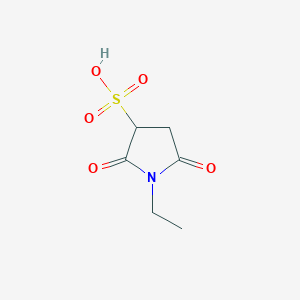
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C6H9NO5S It is a derivative of pyrrolidine, characterized by the presence of an ethyl group, two oxo groups, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the reaction of pyrrolidine derivatives with sulfonating agents. One common method includes the reaction of 1-ethylpyrrolidine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or thiols replace the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Similar structure but with a hydroxyl group instead of an ethyl group.
1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains an acetoxy group instead of an ethyl group.
Uniqueness
1-Ethyl-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The ethyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity towards enzymes and receptors.
Eigenschaften
CAS-Nummer |
779266-58-9 |
|---|---|
Molekularformel |
C6H9NO5S |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
1-ethyl-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C6H9NO5S/c1-2-7-5(8)3-4(6(7)9)13(10,11)12/h4H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
OKOVUUMELHBCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


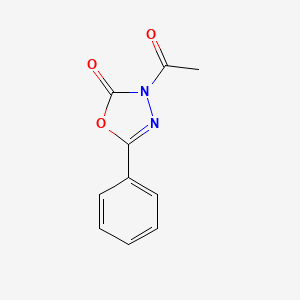
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)

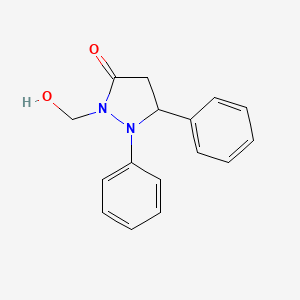
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

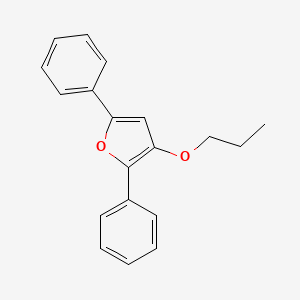
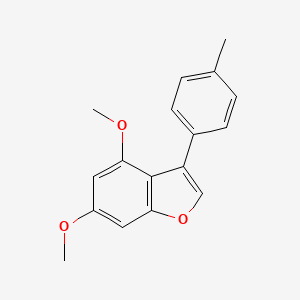
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
